ethyl 5-cyano-4-(4-fluorophenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 5-cyano-4-(4-fluorophenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a fluorophenyl group, a pyrrol group, and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyano-4-(4-fluorophenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyran ring, followed by the introduction of the cyano and fluorophenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to achieve the desired level of purity. Safety measures are also crucial to handle the potentially hazardous reagents and conditions involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-4-(4-fluorophenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Ethyl 5-cyano-4-(4-fluorophenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which ethyl 5-cyano-4-(4-fluorophenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and fluorophenyl groups can participate in binding interactions, while the pyrrol and pyran rings may influence the compound’s overall stability and reactivity. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Ethyl 5-cyano-4-(4-fluorophenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate can be compared with similar compounds such as:
- Ethyl 5-cyano-4-(4-chlorophenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
- Ethyl 5-cyano-4-(4-bromophenyl)-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can influence the compound’s reactivity, stability, and potential applications. This compound is unique due to the specific properties imparted by the fluorine atom, which can affect its interactions and overall behavior in chemical and biological systems.
Properties
Molecular Formula |
C20H17FN2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
ethyl 5-cyano-4-(4-fluorophenyl)-2-methyl-6-pyrrol-1-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C20H17FN2O3/c1-3-25-20(24)17-13(2)26-19(23-10-4-5-11-23)16(12-22)18(17)14-6-8-15(21)9-7-14/h4-11,18H,3H2,1-2H3 |
InChI Key |
AOEIYMJUMUWBEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)F)C#N)N3C=CC=C3)C |
Origin of Product |
United States |
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